1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol This compound is characterized by the presence of an amino group, a hydroxyl group, and two methoxy groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL involves several steps. One common method includes the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in the intermediate can be reduced to an amino group using reducing agents such as LiAlH4 or hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL: This compound has a similar structure but differs in the position of the methoxy groups on the phenyl ring.
1-Amino-1-(3,5-dimethoxyphenyl)ethanol: This compound has a similar structure but lacks the additional carbon in the propanol chain.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3 |
InChI Key |
KDODDHUBUQANBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)OC)OC)N)O |
Origin of Product |
United States |
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